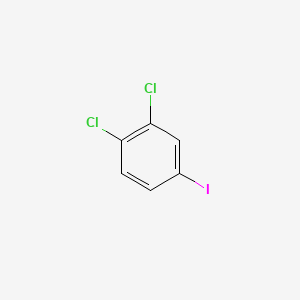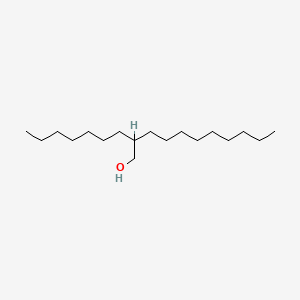
2-Heptylundecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylundecanol is a fatty alcohol with the chemical formula C18H38O This compound . This compound is a colorless to pale yellow viscous liquid with a mild odor and lubricating properties . It is soluble in various organic solvents and water, making it versatile for different applications.
Méthodes De Préparation
2-Heptylundecanol can be synthesized through the catalytic hydrogenation of oleic acid . This process involves the reaction of oleic acid with hydrogen gas in the presence of a catalyst, typically a metal such as palladium or nickel . The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Heptylundecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into its corresponding alkane. Hydrogen gas (H2) in the presence of a metal catalyst is typically used for this purpose.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Heptylundecanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential antimicrobial properties and its role in biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: It is widely used in the production of lubricants, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Heptylundecanol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
2-Heptylundecanol can be compared with other similar fatty alcohols, such as:
1-Dodecanol: Similar in structure but with a longer carbon chain, making it less soluble in water.
1-Decanol: Shorter carbon chain, resulting in different physical properties and applications.
2-Octyl-1-dodecanol: Another fatty alcohol with similar applications but different molecular weight and solubility characteristics.
This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
5333-44-8 |
|---|---|
Formule moléculaire |
C18H38O |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2-heptylundecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18-19H,3-17H2,1-2H3 |
Clé InChI |
YEGNTQBFSQBGJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)CO |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)CO |
| 5333-44-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


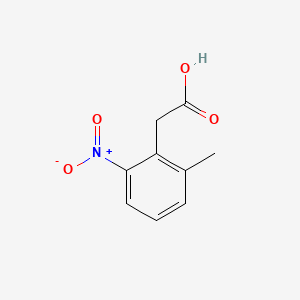
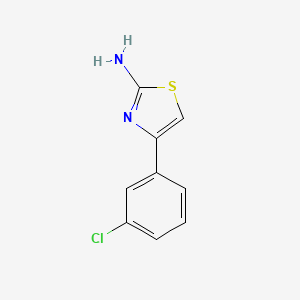
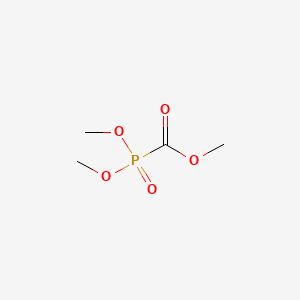
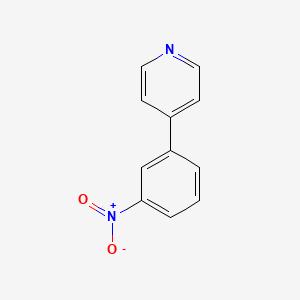
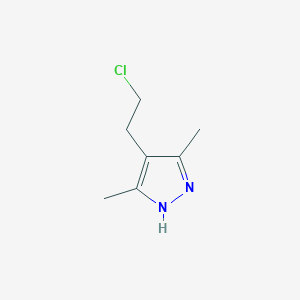
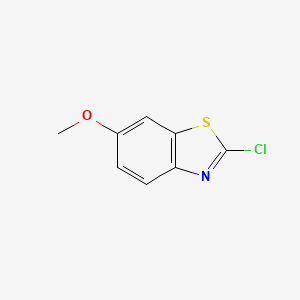
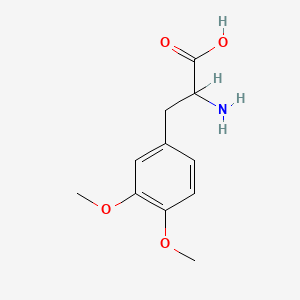
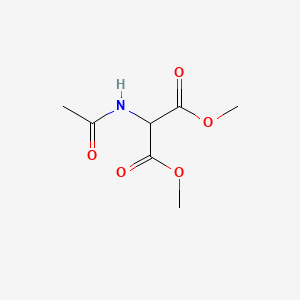
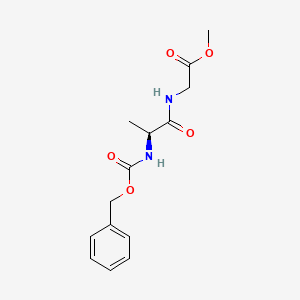
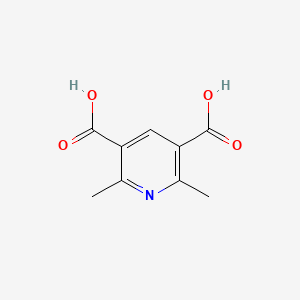
![4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile](/img/structure/B1582310.png)
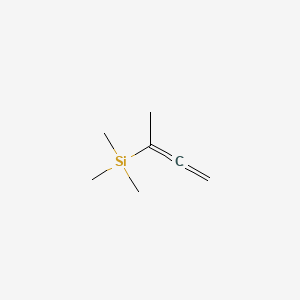
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
